molecular formula C8H7BrClNO B8398233 2-Bromo-1-(6-chloro-pyridin-3-yl)-propan-1-one

2-Bromo-1-(6-chloro-pyridin-3-yl)-propan-1-one

Cat. No.: B8398233
M. Wt: 248.50 g/mol
InChI Key: GXYKDZIFBNEFKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(6-chloro-pyridin-3-yl)-propan-1-one is a useful research compound. Its molecular formula is C8H7BrClNO and its molecular weight is 248.50 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7BrClNO

Molecular Weight

248.50 g/mol

IUPAC Name

2-bromo-1-(6-chloropyridin-3-yl)propan-1-one

InChI

InChI=1S/C8H7BrClNO/c1-5(9)8(12)6-2-3-7(10)11-4-6/h2-5H,1H3

InChI Key

GXYKDZIFBNEFKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CN=C(C=C1)Cl)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Bromine (45.4 g) is slowly added to the mixture of 1-(6-chloro-pyridin-3-yl)-propan-1-one (48.2 g), 0.4 ml of hydrobromic acid (33% solution in acetic acid) and 250 ml of acetic acid at room temperature under a nitrogen atmosphere. Subsequently, the mixture is slowly heated to 80° C. The reaction mixture is stirred at 80° C. for 30 min, during which a yellow suspension is formed, then cooled down to 10° C. and filtered. The solid remainder is washed with tert-butyl methyl ether to deliver 2-bromo-1-(6-chloro-pyridin-3-yl)-propan-1-one hydrobromide as a yellowish solid. To a suspension of this intermediate in 800 ml of tert-butyl methyl ether is added 400 ml of a saturated aqueous sodium bicarbonate solution and the reaction mixture is stirred for 15 min. The phases are separated, the organic layer is washed with brine, dried over sodium sulfate and concentrated under reduced pressure to obtain 2-bromo-1-(6-chloro-pyridin-3-yl)-propan-1-one as an oil.
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48.2 g
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0.4 mL
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250 mL
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